molecular formula C13H22ClNOSi B11853141 Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- CAS No. 111043-32-4

Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-

Cat. No.: B11853141
CAS No.: 111043-32-4
M. Wt: 271.86 g/mol
InChI Key: BDFGSFNZMGXGBF-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-, is a benzylamine derivative featuring a propyl chain substituted with a chlorine atom at position 3 and a trimethylsilyl (TMS) ether group at position 2.

Properties

CAS No.

111043-32-4

Molecular Formula

C13H22ClNOSi

Molecular Weight

271.86 g/mol

IUPAC Name

N-benzyl-3-chloro-2-trimethylsilyloxypropan-1-amine

InChI

InChI=1S/C13H22ClNOSi/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3

InChI Key

BDFGSFNZMGXGBF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CNCC1=CC=CC=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine typically involves the reaction of benzylamine with 3-chloro-2-(trimethylsilyl)oxypropyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the chloro group or to modify the amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of imines, nitriles, or other oxidized products.

    Reduction: Formation of dechlorinated amines or modified amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H22ClNOSiC_{13}H_{22}ClNOSi and features a chloro group and a trimethylsilyloxy group attached to a propan-1-amine backbone. Its unique structure contributes to its reactivity and versatility in chemical reactions.

Applications

1. Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives, which can be utilized in further synthetic pathways.
  • Reactivity : The chloro group can be displaced by nucleophiles, making it a valuable starting material for synthesizing various functionalized compounds.

2. Medicinal Chemistry

  • Pharmaceutical Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
  • Biological Activity Investigations : Research is ongoing to explore its potential biological activities, including interactions with enzymes or receptors that could have implications in drug design.

3. Material Science

  • Functionalized Materials : Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- is utilized in the preparation of materials with specific properties. Its chemical structure allows for the modification of surfaces or the creation of new composite materials with enhanced characteristics.

4. Biological Studies

  • Interaction Studies : The compound is investigated for its interactions with biological molecules. Understanding these interactions can provide insights into its potential uses in biochemistry and pharmacology.
  • Mechanism of Action : The mechanism involves its reactivity towards nucleophiles and electrophiles, which is crucial for elucidating its biological effects and potential therapeutic applications.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-. By employing different nucleophiles, researchers were able to create a library of compounds that exhibited varying degrees of biological activity, showcasing the compound's utility as a versatile building block in medicinal chemistry.

Case Study 2: Material Application

In material science research, this compound was used to functionalize silica nanoparticles. The modified nanoparticles showed improved stability and enhanced interaction with biological systems, indicating potential applications in drug delivery systems.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Medicinal ChemistryPotential for developing new pharmaceuticals
Material SciencePreparation of functionalized materials
Biological StudiesInvestigating interactions with biological molecules

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of various derivatives. The trimethylsilyloxy group can stabilize intermediates during reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Benzenemethanaminium Chloride (CAS 67304-25-0)

  • Substituents : 3-chloro-2-hydroxypropyl group.
  • Functional Groups : Quaternary ammonium chloride (ionic) vs. primary amine (target compound).
  • Key Differences: The hydroxy group in this analog increases hydrophilicity, whereas the TMS-O group in the target compound enhances lipophilicity and stability against hydrolysis . The ionic nature of the quaternary ammonium salt improves water solubility, contrasting with the non-ionic, lipid-soluble target compound .

Benzenemethanaminium Salts with Bulky Substituents (CAS 22616-31-5)

  • Substituents : Benzoyl or morpholinyl groups.
  • Functional Groups : Quaternary ammonium salts with aromatic or heterocyclic substituents.
  • The TMS-O group in the target compound may act as a transient protecting group, enabling selective reactions at the chloro site .

Fluorophenyl-Substituted Benzenemethanamines ()

  • Substituents : Bromo, fluoro, and methoxy groups.
  • Functional Groups : Electron-withdrawing fluorine atoms.
  • Key Differences :
    • Fluorine’s electron-withdrawing effect reduces amine basicity, whereas the TMS-O group’s electron-donating nature likely increases the target compound’s basicity .
    • The target’s chloro-TMS-O propyl chain offers a distinct reactivity profile for nucleophilic substitution compared to fluorinated analogs .

Data Tables

Compound Name Substituents Functional Groups Key Properties (Inferred) Reference
Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- 3-chloro, 2-TMS-O propyl Primary amine, silyl ether Lipophilic, stable to hydrolysis -
Benzenemethanaminium chloride (CAS 67304-25-0) 3-chloro, 2-hydroxypropyl Quaternary ammonium salt Ionic, hydrophilic, SDS documented
Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl- (CAS 22616-31-5) Benzoyl, trimethyl groups Quaternary ammonium Steric hindrance, UV-active
5-Bromo-N-butyl-2-[(2-fluorophenyl)methoxy]benzenemethanamine (CAS 893613-26-8) Bromo, fluorophenyl methoxy Secondary amine Electron-withdrawing substituents

Research Findings

  • Lipophilicity and Stability: The TMS-O group significantly increases the target compound’s lipid solubility compared to hydroxylated analogs, making it suitable for non-polar solvents or membrane penetration .
  • Electronic Effects : The TMS-O group’s electron-donating nature likely elevates the amine’s basicity relative to fluorinated derivatives, impacting interactions in catalytic or biological systems .

Biological Activity

Chemical Identity and Structure
Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- (CAS Number: 111043-32-4) is an organic compound characterized by a benzylamine core with a chloro group and a trimethylsilyloxy group attached to a propan-1-amine backbone. Its molecular formula is C13H22ClNOSiC_{13}H_{22}ClNOSi .

Synthesis and Preparation
The synthesis typically involves the reaction of benzylamine with 3-chloro-2-(trimethylsilyl)oxypropyl chloride in the presence of a base like triethylamine. Common solvents include dichloromethane or tetrahydrofuran, and reactions may occur at room temperature or under reflux conditions for several hours .

The biological activity of Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- is largely attributed to its ability to interact with various biological molecules. The chloro group can undergo nucleophilic substitution reactions, while the trimethylsilyloxy group can stabilize intermediates, potentially influencing enzyme activity and receptor interactions .

Potential Biological Applications

Research indicates that this compound may have applications in:

  • Medicinal Chemistry : Its unique structure suggests potential as a pharmaceutical intermediate.
  • Organic Synthesis : It serves as a building block for more complex organic molecules.
  • Material Science : It can be used in creating functionalized materials with specific properties.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
N-Benzyl-3-chloro-2-hydroxypropan-1-amineHydroxy group instead of trimethylsilyloxyPotentially different reactivity and biological interactions
N-Benzyl-3-chloro-2-methoxypropan-1-amineMethoxy group substitutionVaries in pharmacological properties
N-Benzyl-3-chloro-2-((triethoxysilyl)oxy)propan-1-amineTriethoxysilyloxy groupAltered stability and reactivity compared to trimethylsilyloxy

Study 1: Interaction with Biological Molecules

A study investigated the interaction of Benzenemethanamine derivatives with various enzymes. The findings suggested that the presence of the trimethylsilyloxy group enhances binding affinity to certain enzyme active sites, potentially increasing the efficacy of these compounds in therapeutic applications .

Study 2: Toxicity Assessment

Research conducted by environmental agencies highlighted concerns regarding similar amines' toxicity profiles. These studies indicated that while some derivatives exhibited low toxicity, others posed risks under certain conditions, emphasizing the need for comprehensive toxicological evaluations for this compound as well .

Study 3: Applications in Material Science

Recent advancements in material science have explored using Benzenemethanamine as an intermediate in synthesizing novel polymers. The unique properties imparted by its structure allow for enhanced performance in specific applications such as coatings and adhesives .

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